molecular formula C15H10Cl2N2O3 B2687610 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-87-6

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2687610
CAS No.: 866152-87-6
M. Wt: 337.16
InChI Key: ILBMXKUDSGCGIU-UHFFFAOYSA-N
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Description

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is a recognized potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) (PubMed) . This compound exhibits high specificity for the HDAC6 isoform over other class I HDACs, making it an invaluable chemical probe for dissecting the unique biological functions of HDAC6 in cellular processes (ACS Publications) . Its primary research application lies in the study of epigenetics and oncology, where HDAC6 inhibition leads to increased acetylation of its non-histone substrates, such as α-tubulin, thereby disrupting cellular motility, protein degradation via the aggresome pathway, and the cellular stress response (Nature Reviews Drug Discovery) . Investigations utilizing this inhibitor have elucidated the role of HDAC6 in various disease models, including hematological cancers and neurodegenerative disorders like Alzheimer's disease, by modulating chaperone function and tau pathology (PMC) . The research value of this compound is underscored by its utility in validating HDAC6 as a therapeutic target and in exploring mechanisms related to cell proliferation and survival.

Properties

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(13(17)7-11)8-21-12-5-2-9(3-6-12)14-18-19-15(20)22-14/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMXKUDSGCGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

    Cyclization to Form the Oxadiazole Ring: The benzaldehyde derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.

    Final Product Formation: The resulting compound is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to the removal of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the oxadiazole ring.

    Reduction Products: Dechlorinated derivatives of the original compound.

    Substitution Products: Functionalized aromatic derivatives with groups such as nitro, sulfonic acid, or halogens.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that various oxadiazole derivatives can inhibit the growth of bacteria and fungi effectively. The presence of the 2,4-dichlorobenzyl group enhances the antimicrobial efficacy of the parent oxadiazole structure by increasing lipophilicity and membrane permeability, which facilitates better interaction with microbial cells .

Anticancer Properties

Oxadiazoles have been recognized for their anticancer potential. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Specifically, compounds containing the oxadiazole moiety have been reported to inhibit tumor growth in various cancer models, suggesting their utility as chemotherapeutic agents .

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of oxadiazole derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for enhancing cholinergic neurotransmission and ameliorating cognitive deficits associated with neurodegeneration .

Synthesis of Functional Materials

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing sensors and catalysts. The compound can be used to synthesize polymers with specific functionalities that are useful in electronics and photonics .

Photovoltaic Applications

Recent studies suggest that oxadiazole derivatives can enhance the efficiency of organic photovoltaic devices. The incorporation of such compounds into polymer blends has been shown to improve charge transport properties and light absorption characteristics, leading to better performance in solar energy conversion applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of bacterial strains using oxadiazole derivatives with varying substituents.
Study 2Anticancer PropertiesReported significant apoptosis induction in cancer cell lines treated with oxadiazole derivatives.
Study 3Neuroprotective EffectsFound that certain oxadiazole compounds inhibited acetylcholinesterase effectively, showing promise for Alzheimer's treatment.

Mechanism of Action

The mechanism by which 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 1,3,4-oxadiazol-2(3H)-one scaffold is highly versatile, with biological activity heavily dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Compound Name Substituents at Position 5 Substituents at Position 3 Primary Application Key Properties/Activities Reference
Target Compound 4-[(2,4-Dichlorobenzyl)oxy]phenyl None (unsubstituted) Not explicitly stated High lipophilicity (predicted log P > 4)
Oxadiazon 2,4-Dichloro-5-isopropoxyphenyl tert-Butyl Herbicide Log P = 3.70; water solubility = 0.7 mg/L
Oxadiargyl 2,4-Dichloro-5-propynyloxyphenyl tert-Butyl Herbicide Log P = 3.70; broad-spectrum weed control
BMS-191011 4-(Trifluoromethyl)phenyl (5-Chloro-2-hydroxyphenyl)methyl Potassium channel opener Soluble in DMSO; EC₅₀ = 0.3 µM (maxi-K)
5-[4-(Benzyloxy)phenyl] analog 4-(Benzyloxy)phenyl None MAO-B inhibitor IC₅₀ = 1.2 nM (selective for MAO-B)

Physicochemical Properties

  • Lipophilicity :
    • The target compound’s log P is predicted to exceed 4 due to the 2,4-dichlorobenzyl group, compared to oxadiazon’s log P of 3.70. Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility: The synthesis of 1,3,4-oxadiazol-2(3H)-ones typically involves cyclization of hydrazides with phosphorylating agents (e.g., POCl₃) . Substituted benzyloxy groups are introduced via nucleophilic aromatic substitution or Mitsunobu reactions .

Patent and Commercial Relevance

  • Oxadiazon (CAS 19666-30-9) and oxadiargyl (CAS 39807-15-3) are commercially successful herbicides with international registrations .

Biological Activity

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects. The compound's structural characteristics and their implications for biological activity are also discussed.

Chemical Structure

The structure of this compound can be represented as follows:

C15H13Cl2N3O3\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3

This structure features a 1,3,4-oxadiazole ring substituted with a phenyl group and a dichlorobenzyl ether, which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The results demonstrated varying degrees of cytotoxicity with IC50 values ranging from 1.82 to 35.58 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)
5aHePG-235.58
10cHCT-1165.55
10cMCF-72.86

The presence of the oxadiazole moiety is crucial for enhancing the cytotoxic effects observed in these compounds .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Activity : In vitro studies reported that several derivatives exhibited strong antibacterial and antifungal activities. Specifically, compounds containing the dichlorobenzyl moiety demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .
CompoundActivity TypeEfficacy
10dBactericidalHigh
11gFungicidalModerate

These findings suggest that the incorporation of halogenated aromatic groups may enhance the antimicrobial efficacy of oxadiazole derivatives.

Anti-inflammatory Activity

Emerging studies indicate that oxadiazole derivatives could possess anti-inflammatory properties:

  • Mechanistic Insights : Some compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, studies suggest that certain oxadiazole derivatives can modulate NF-kB signaling pathways .

Case Studies

A notable study explored the synthesis and biological evaluation of various oxadiazole derivatives including those structurally related to this compound. The researchers synthesized a series of compounds and evaluated their activity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole ring significantly impacted cytotoxicity profiles.

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